2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E)-3-phenylpropylidene]acetohydrazide
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Overview
Description
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a triazine ring, which is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide typically involves multiple steps, starting with the formation of the triazine ring. Common reagents used in the synthesis include hydrazine derivatives and aldehydes. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and continuous flow reactors may be employed to maintain consistent reaction conditions. The use of catalysts and automated systems helps in optimizing the reaction efficiency and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide exerts its effects involves interactions with various molecular targets. The triazine ring can form stable complexes with metal ions, while the hydrazide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Known for its use as a condensing agent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Utilized in organic synthesis for various transformations.
Uniqueness
What sets 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Properties
Molecular Formula |
C14H15N5O3 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-3-phenylpropylideneamino]acetamide |
InChI |
InChI=1S/C14H15N5O3/c20-12(9-11-13(21)16-14(22)19-17-11)18-15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2,(H,18,20)(H2,16,19,21,22)/b15-8+ |
InChI Key |
PFCCNJONOGBHIW-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=N/NC(=O)CC2=NNC(=O)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CCC=NNC(=O)CC2=NNC(=O)NC2=O |
solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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